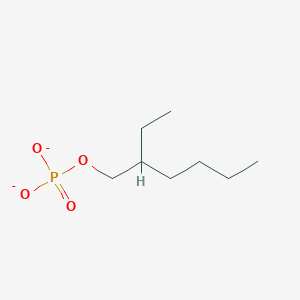

2-Ethylhexyl phosphate (mixed isomers)

Description

Significance in Chemical Sciences and Engineering

The significance of 2-Ethylhexyl dihydrogen phosphate (B84403) in chemical sciences and engineering is multifaceted. It is recognized for its utility as a surface-active agent, including roles as a hydrotrope, penetrant, and wetting agent. nih.gov Its amphiphilic nature, stemming from the combination of a polar phosphate head and a nonpolar alkyl tail, allows it to modify the properties of interfaces between different phases. This characteristic is fundamental to its application in various industrial and research settings.

In the realm of materials science, it is investigated for its potential to enhance the durability and stability of coatings and paints. solubilityofthings.com Furthermore, its role as an acidic extractant for metals is a key area of study, particularly in hydrometallurgy for the recovery and separation of valuable metals. nih.gov For instance, a mixture containing mono- and di(2-ethylhexyl)phosphoric acid has been utilized in solvent-extraction procedures for the recovery of alum in wastewater treatment. nih.gov

Research Contexts of Organophosphorus Compounds

Organophosphorus compounds represent a broad and vital class of chemicals that are the subject of extensive scientific study. wikipedia.org This class is diverse, with compounds that can be categorized based on the oxidation state of the phosphorus atom, most commonly phosphorus(V) and phosphorus(III). wikipedia.org These compounds find numerous applications, ranging from industrial and agricultural chemistry to medicinal applications, owing to their varied biological and physical properties. taylorandfrancis.com

The defining feature of many organophosphorus compounds is the phosphorus-carbon (P-C) bond, which is central to their chemical reactivity and function. taylorandfrancis.com However, the definition can be broader in industrial and environmental chemistry, including compounds with an organic substituent without a direct P-C bond, such as phosphate esters. wikipedia.org Research in this field is driven by the desire to synthesize new compounds with tailored properties for specific applications, including their use as flame retardants, plasticizers, and pesticides. taylorandfrancis.comindustrialchemicals.gov.au The study of organophosphorus compounds also encompasses understanding their interactions with biological systems and their environmental fate. taylorandfrancis.comnih.gov

Delineation of Research Focus for 2-Ethylhexyl Dihydrogen Phosphate

The research focus on 2-ethylhexyl dihydrogen phosphate is primarily centered on its synthesis, physical and chemical properties, and its applications as a functional chemical. Key areas of investigation include:

Synthesis and Characterization: Research is ongoing to optimize the synthesis of 2-ethylhexyl dihydrogen phosphate, often produced through the esterification of phosphoric acid and 2-ethylhexanol. solubilityofthings.com The synthesis can result in a mixture of mono-, di-, and trisubstituted phosphates, requiring isolation and purification steps. wikipedia.org

Solvent Extraction and Separation Science: A significant body of research explores its use as an extractant in solvent extraction processes. This includes the separation of rare earth elements (lanthanides) and the extraction of uranium from acidic solutions, a process known as the "Dapex procedure". wikipedia.org

Surfactant and Interfacial Science: Its properties as a surfactant are a major area of study. Research investigates its behavior in microemulsion systems and its ability to lower surface tension, which is crucial for its application in detergents and emulsifiers. solubilityofthings.comresearchgate.net

Material Science Applications: Its role in modifying the properties of polymers and coatings continues to be an active area of research. solubilityofthings.com This includes its use as a plasticizer to improve the flexibility and processability of polymers. solubilityofthings.com

Physicochemical Properties of 2-Ethylhexyl Dihydrogen Phosphate

| Property | Value |

| Molecular Formula | C8H19O4P |

| Molecular Weight | 210.21 g/mol |

| CAS Number | 1070-03-7 |

| Appearance | Liquid |

| Density | 1.127 g/cm³ |

| Boiling Point | 321.8 °C at 760 mmHg |

| Flash Point | 148.4 °C |

| Vapor Pressure | 0.0000004 mmHg |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 7 |

| Data sourced from nih.govlookchem.com |

Properties

CAS No. |

12645-31-7 |

|---|---|

Molecular Formula |

C8H21O5P |

Molecular Weight |

228.22 g/mol |

IUPAC Name |

2-ethylhexan-1-ol;phosphoric acid |

InChI |

InChI=1S/C8H18O.H3O4P/c1-3-5-6-8(4-2)7-9;1-5(2,3)4/h8-9H,3-7H2,1-2H3;(H3,1,2,3,4) |

InChI Key |

FZQYZMODYSBPES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COP(=O)([O-])[O-] |

Other CAS No. |

12645-31-7 |

physical_description |

Liquid; Liquid, Other Solid |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Esterification Routes

The most direct method for synthesizing 2-ethylhexyl phosphates is the esterification of 2-ethylhexanol with a phosphorylating agent, most commonly phosphorus pentoxide (P₂O₅). ecetoc.orgwikipedia.org This reaction is exothermic and typically performed by gradually adding phosphorus pentoxide to 2-ethylhexanol while controlling the temperature to prevent side reactions and ensure a high yield of the desired phosphate (B84403) esters. google.com The reaction produces a mixture of mono-, di-, and trisubstituted phosphates. wikipedia.org

The general reaction proceeds as follows: P₄O₁₀ + 4 C₈H₁₇OH → 2 [(C₈H₁₇O)PO(OH)]₂O wikipedia.org The resulting pyrophosphate intermediate further reacts with 2-ethylhexanol: [(C₈H₁₇O)PO(OH)]₂O + C₈H₁₇OH → (C₈H₁₇O)₂PO(OH) + (C₈H₁₇O)PO(OH)₂ wikipedia.org

The final composition of the product mixture, containing mono(2-ethylhexyl) phosphate, di(2-ethylhexyl) phosphate, and residual starting materials, is influenced by the molar ratio of the reactants. For instance, employing a 1:3 molar ratio of phosphorus pentoxide to 2-ethylhexanol results in an approximately equimolar mixture of the mono- and di-substituted phosphates. googleapis.com The isolation of the specific phosphate ester, such as 2-ethylhexyl dihydrogen phosphate (the monoester), from this mixture often relies on differences in solubility. wikipedia.org

Multi-step Synthesis via Phosphite (B83602) Intermediates

An alternative and widely utilized industrial method involves a multi-stage process starting from phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus oxychloride (POCl₃). ecetoc.orggoogle.com This route offers greater control over the final product distribution and is particularly effective for producing di(2-ethylhexyl) phosphoric acid, but can be adapted for the monoester. The process is comprised of the formation of a phosphite intermediate, which is then converted to the final phosphate product through chlorination and hydrolysis. google.com

Intermediate Phosphite Formation

The initial step is the reaction of phosphorus trichloride with 2-ethylhexanol to form di(2-ethylhexyl) phosphite. This reaction is carefully controlled, often by adding PCl₃ to the alcohol at a low temperature (e.g., 10–15°C) to manage the exothermic release of hydrogen chloride (HCl) gas. The molar ratio of reactants is crucial; a ratio of 1:2.5 (PCl₃ to 2-ethylhexanol) is commonly used. After the initial reaction, the temperature is gradually raised and the mixture is held to allow for the removal of dissolved HCl, often facilitated by purging with an inert gas like nitrogen.

Chlorination and Hydrolysis Steps

The di(2-ethylhexyl) phosphite intermediate is then chlorinated. This is typically achieved by bubbling chlorine gas through the intermediate at a controlled temperature, for example, between 40–45°C. This step converts the phosphite into di(2-ethylhexyl) chlorophosphate. google.com

The final and critical stage is the hydrolysis of the di(2-ethylhexyl) chlorophosphate to yield the phosphoric acid ester. google.com This is accomplished by reacting the chlorophosphate with water. One method involves treating the chlorophosphate with direct steam at 95-100°C, which not only facilitates hydrolysis but also helps to remove the resulting hydrogen chloride and other volatile impurities. google.com A subsequent treatment with an aqueous sodium hydroxide (B78521) solution followed by acidification can be used to purify the product. google.com This multi-step approach can achieve high yields, with reports of up to 84.3% for the final monoester product.

Catalytic Approaches in Synthesis

To improve reaction efficiency, reduce energy consumption, and enhance product purity, catalytic methods for the synthesis of 2-ethylhexyl phosphates have been explored. In the context of the multi-step synthesis from phosphorus trichloride, a composite catalyst system has been shown to be effective.

This system may include:

An aluminum chloride (AlCl₃) component.

An ionic liquid, such as 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate.

An ammonium (B1175870) vanadate (B1173111) component.

The use of such a composite catalyst can stabilize transition states and lower the activation energy of the reaction, leading to improved yields under optimized conditions.

| Catalyst Component | Typical Weight % | Function |

|---|---|---|

| Aluminum chloride (AlCl₃) | 0.1–5 | Lewis acid catalyst |

| 1-ethyl-3-methylimidazolium trifluoromethanesulfonate | 0.1–0.5 | Ionic liquid, reaction medium/stabilizer |

| Ammonium vanadate | 0.01–0.05 | Co-catalyst/promoter |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is key to optimizing the synthesis of 2-ethylhexyl dihydrogen phosphate. Studies using techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy have provided insight into the direct esterification route with phosphorus pentoxide. tandfonline.com These investigations have revealed the stepwise nature of the reaction, tracking the evolution of reagents, intermediates, and final products over time. tandfonline.com The mechanism involves the progressive cleavage of the P-O-P bonds within the phosphorus pentoxide structure by the alcohol. tandfonline.com Kinetic effects, influenced by temperature and reaction time, play a crucial role in the distribution of the resulting phosphate esters. tandfonline.com

In the multi-step synthesis, the initial reaction between the hydroxyl group of 2-ethylhexanol and the electrophilic phosphorus center of phosphorus trichloride proceeds via a nucleophilic substitution mechanism, displacing chloride ions. The subsequent hydrolysis of the chlorophosphate intermediate is a critical step that can yield a mixture of products if not carefully controlled. For instance, the hydrolysis of di(2-ethylhexyl) chlorophosphate can produce not only the desired di-ester but also the mono-ester (2-ethylhexyl dihydrogen phosphate) if conditions allow for the cleavage of one of the ester linkages. google.com

Chemical Reactivity and Mechanistic Studies

Hydrolytic Stability and Pathways

The hydrolysis of organophosphate esters (OPEs) is a critical degradation pathway in aqueous environments. The stability of the P-O bond in OPEs is generally greater than that of P-S or P-F bonds found in many organophosphorus pesticides. mdpi.com Like other phosphate (B84403) esters, 2-Ethylhexyl dihydrogen phosphate is susceptible to hydrolysis, a process that can be influenced by various environmental factors. nih.gov

The kinetics of alkaline hydrolysis for esters typically follow a second-order reaction model, being first-order with respect to both the ester and the hydroxide (B78521) ion concentration. chemrxiv.org The structure of the ester, including the nature of the alcohol and acyl groups, influences the hydrolysis rate through steric and electronic effects.

For phosphate monoesters like 2-Ethylhexyl dihydrogen phosphate, the ionization state, which is a function of pH, is crucial. Phosphate monoesters have two acidic protons with typical pKa values of approximately 1-2 for the first dissociation and 6-7 for the second. wikipedia.org This means that at physiological pH, the molecule will be negatively charged, which can electrostatically repel nucleophiles like hydroxide ions, thereby increasing its resistance to hydrolysis compared to neutral triester analogues. wikipedia.org The hydrolysis of phosphate monoester monoanions is sensitive to the basicity of the attacking nucleophile. rsc.org

Table 1: General Hydrolysis Trends for Organophosphate Esters

| pH Condition | General Stability/Reactivity | Kinetic Order (Alkaline) | Influencing Factors |

|---|---|---|---|

| Neutral (pH ~7) | Generally stable | - | Structure of ester |

| Mildly Basic (pH 9-11) | Increased degradation | - | Temperature, Leaving group |

This table presents generalized data for organophosphate esters based on available literature.

The hydrolysis of 2-Ethylhexyl dihydrogen phosphate involves the cleavage of the ester bond. This process is expected to yield 2-ethylhexanol and phosphoric acid as the primary products.

2-Ethylhexanol

Phosphoric Acid

Studies on the base-catalyzed hydrolysis of organophosphate triesters have shown that the primary degradation products are the corresponding diesters, with monoesters often not being detected as they are more stable under these conditions. nih.gov In the context of 2-Ethylhexyl dihydrogen phosphate, which is already a monoester, further hydrolysis would lead to the inorganic phosphate ion.

Oxidation Reactions and Derivative Formation

Organophosphates can undergo oxidation, though they are generally in a high oxidation state (P(V)). Partial oxidation, particularly under harsh conditions, can lead to the release of toxic phosphorus oxides. noaa.gov Materials such as strong oxidizers are considered incompatible with 2-Ethylhexyl dihydrogen phosphate. chemos.de In a related process, organophosphite esters (containing P(III)) can be readily oxidized to form organophosphate esters. wikipedia.org

Reduction Reactions

The phosphorus center in 2-Ethylhexyl dihydrogen phosphate is not readily reduced. However, in the presence of powerful reducing agents, such as metal hydrides, organophosphates can be reduced to form highly toxic and flammable phosphine (B1218219) gas. noaa.gov Studies on chlorinated organophosphate esters have demonstrated that reductive degradation can occur, for instance, using nanoscale zerovalent iron, which leads to dechlorination. nih.gov Advanced reduction processes are being explored as a potential technology for the remediation of organophosphate ester contaminants. nih.gov

Nucleophilic Substitution Mechanisms in Phosphate Esters

The reaction of 2-Ethylhexyl dihydrogen phosphate with nucleophiles is fundamental to its chemical transformations, including hydrolysis. Nucleophilic substitution at the phosphorus center of phosphate esters can proceed through several distinct mechanisms, the prevalence of which depends on the ester's structure, the nature of the nucleophile, and the reaction conditions. thieme-connect.dearizona.edu

Two primary processes are recognized: thieme-connect.de

Type 1 Processes: Involve nucleophilic attack at the phosphorus atom, resulting in the cleavage of a P-O bond.

Type 2 Processes: Involve nucleophilic attack at the α-carbon of the ester's alkyl group (the 2-ethylhexyl group in this case), with the phosphate group acting as the leaving group (O-C cleavage).

For Type 1 processes, three main mechanisms are considered: frontiersin.org

Associative (A_N + D_N): A stepwise mechanism involving the formation of a five-coordinate (pentacoordinate) trigonal bipyramidal intermediate.

Concerted (A_N D_N or S_N2-like): A one-step mechanism where the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group, passing through a trigonal bipyramidal transition state. thieme-connect.de

Dissociative (D_N + A_N): A stepwise mechanism where the leaving group departs first, forming a highly reactive metaphosphate intermediate, which is then rapidly attacked by the nucleophile.

For acyclic phosphate esters, the concerted (S_N2-like) mechanism is common. thieme-connect.de The reaction of the dianion of a phosphate monoester with amine nucleophiles is described as a concerted displacement process. rsc.org Notably, for a sufficiently good leaving group, the reactivity of the dianion shows strong dependence on the leaving group but can be independent of the nucleophile's basicity, suggesting a mechanism on the borderline between unimolecular (dissociative) and bimolecular (concerted). rsc.org

Thermal Stability and Decomposition Characteristics

2-Ethylhexyl dihydrogen phosphate has a defined thermal stability limit. According to safety data, its decomposition temperature is 167 °C at 1,013 hPa. chemos.de When heated to decomposition, organophosphates like the related compound bis(2-ethylhexyl) phosphate emit toxic fumes containing phosphorus oxides. nih.gov The thermal decomposition of organophosphorus compounds used as flame retardants can produce phosphoric acid, which then condenses to form pyrophosphoric acid structures, contributing to char formation in polymers. mdpi.com

Table 2: Thermal Properties of 2-Ethylhexyl dihydrogen phosphate

| Property | Value | Reference |

|---|---|---|

| Decomposition Temperature | 167 °C | chemos.de |

Data for hazardous decomposition products is based on the related compound bis(2-ethylhexyl) phosphate.

Coordination Chemistry and Complexation Phenomena

Complex Formation with Metal Ions

2-Ethylhexyl dihydrogen phosphate (B84403), and its closely related diester analogue, di(2-ethylhexyl)phosphoric acid (D2EHPA), are effective extractants for numerous metal ions from aqueous solutions. The formation of a coordination complex between the phosphate ligand and the metal ion is the fundamental principle of this process. The specific characteristics of these interactions, however, are highly dependent on the metal ion and the reaction conditions.

The stoichiometry of the complexes formed between 2-ethylhexyl dihydrogen phosphate and metal ions dictates the ratio in which the ligand binds to the metal center. While specific stoichiometric data for 2-Ethylhexyl dihydrogen phosphate is not extensively documented in publicly available research, significant studies have been conducted on the closely related compounds di(2-ethylhexyl)phosphoric acid (D2EHPA) and 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]). These studies provide valuable insight into the likely complexation behavior.

For instance, research on D2EHPA has revealed varying stoichiometries depending on the metal ion. With the uranyl ion (UO₂²⁺), a complex is typically formed from two equivalents of the deprotonated D2EHPA ligand and one uranyl ion. nih.gov In the case of neodymium(III), dinuclear complexes with a 2:6 metal-to-extractant ratio have been observed, particularly at high concentrations of the metal. researchgate.net Iron(III) forms a dinuclear complex with D2EHPA having the molecular formula [Fe₂(dehp)₅(Hdehp)(NO₃)]. Studies involving the extraction of lanthanides with another related compound, 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]), have shown the formation of complexes with a general stoichiometry of [Ln((HEH[EHP])₂)₃]. rsc.orgrsc.org

It is also noted that an equimolar mixture of mono- and di(2-ethylhexyl)phosphoric acid has been utilized as an extractant for the recovery of aluminum from wastewater treatment solutions, implying complex formation, though specific stoichiometries were not provided. mdpi.com

| Ligand | Metal Ion | Observed Stoichiometry (Metal:Ligand/Extractant) | Notes |

|---|---|---|---|

| di(2-ethylhexyl)phosphoric acid (D2EHPA) | Uranyl (UO₂²⁺) | 1:2 | Two equivalents of the conjugate base of D2EHPA per metal ion. nih.gov |

| di(2-ethylhexyl)phosphoric acid (D2EHPA) | Neodymium (Nd³⁺) | 2:6 | Dinuclear complexes observed at high metal loading. researchgate.net |

| di(2-ethylhexyl)phosphoric acid (D2EHPA) | Iron (Fe³⁺) | 2:6 (dinuclear) | Specifically, a [Fe₂(dehp)₅(Hdehp)(NO₃)] complex. |

| 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]) | Lanthanides (Ln³⁺) | 1:3 (dimer) | Complexes of the form [Ln((HEH[EHP])₂)₃] are formed. rsc.orgrsc.org |

The formation of metal complexes is governed by fundamental thermodynamic parameters: enthalpy (ΔH), free energy (ΔG), and entropy (ΔS). These values determine the spontaneity and stability of the complexation reaction. While comprehensive thermodynamic data for the complexation of metal ions specifically with 2-ethylhexyl dihydrogen phosphate are scarce in the literature, studies on analogous systems provide critical insights. The complexation process is often enthalpy-stabilized, with entropy changes playing a significant, and sometimes opposing, role. mdpi.comnih.gov

The enthalpy change (ΔH) reflects the heat absorbed or released during complex formation. For many metal complexation reactions, the process is exothermic (negative ΔH), driven by the formation of strong metal-ligand bonds. mdpi.comnih.gov Calorimetric studies on the extraction of lanthanide ions by the related compound D2EHPA have been performed to determine the enthalpies of extraction, which are directly related to the complexation process. elsevierpure.comresearchgate.net For the complexation of various metal ions with other organic ligands, enthalpy changes have been found to be negative, indicating that the reactions are enthalpically favorable. zu.edu.ly

The Gibbs free energy change (ΔG) is the ultimate measure of the spontaneity of a reaction. A negative ΔG indicates a spontaneous complexation process. For the interaction between phosphate and various free metal ions, calculated reaction free energies (ΔG) predict spontaneous chemical reactions. osti.gov A study on a related ligand, 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]), computed a reaction free energy of ΔG = -0.12 eV for the transfer of a hole from a radical cation to a ligand dimer, indicating a thermodynamically favorable process. rsc.org In studies of other metal-ligand systems, negative values for ΔG, confirming the spontaneity of complex formation, have also been reported. zu.edu.ly

| Ligand System | Thermodynamic Parameter | Finding | Notes |

|---|---|---|---|

| General Metal-Ligand Systems | Enthalpy (ΔH) | Often exothermic (negative ΔH) | Indicates energetically favorable bond formation. mdpi.comnih.gov |

| Phosphate-Metal Ion Systems | Free Energy (ΔG) | Generally spontaneous (negative ΔG) | Calculations predict favorable complexation. osti.gov |

| HEH[EHP] Dimer | Free Energy (ΔG) | -0.12 eV | For a specific hole transfer reaction, not direct metal complexation. rsc.org |

| General Metal-Ligand Systems | Entropy (ΔS) | Often negative | Represents a decrease in disorder, opposing complexation. mdpi.comnih.gov |

| Metal Silicate-HDEHP System | Entropy (ΔS) | Positive (entropy-driven) | Demonstrates that complexation can be driven by an increase in disorder. iaea.org |

Thermodynamic Parameters of Complex Formation

Structural Elucidation of Metal Complexes

The determination of the three-dimensional structure of metal complexes is crucial for understanding their properties and reactivity. Various analytical techniques are employed to elucidate the coordination environment of the metal ion and the binding mode of the ligand.

For complexes involving organophosphorus ligands like D2EHPA, research has shown that the resulting structures can vary from mononuclear chelates to larger polymeric aggregates, depending on factors like metal concentration and the solvent used. iaea.org For instance, studies on divalent metal ions like nickel(II) and cobalt(II) with D2EHPA suggest the formation of either tetrahedral or octahedral geometries. researchgate.net Iron(III) has been shown to form a dinuclear complex with D2EHPA which can further convert into a polymeric species upon interaction with water.

The primary method for determining the precise solid-state structure of crystalline complexes is single-crystal X-ray diffraction . For complexes that are not readily crystallized, powder X-ray diffraction (XRD) can provide valuable information about the crystal system, such as whether it is monoclinic or triclinic. rsc.orgzu.edu.ly

A range of spectroscopic techniques are also vital for structural characterization:

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the vibrational modes of the ligand and how they change upon coordination to the metal, confirming the involvement of the phosphate group in bonding.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex, which can be indicative of the coordination geometry around the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ³¹P NMR, is highly effective for studying the environment of the phosphorus atom and confirming complex formation in solution.

Electron Spin Resonance (ESR) Spectroscopy is applicable to paramagnetic metal complexes and can provide details about the metal's oxidation state and local environment. rsc.org

Computational methods, such as Density Functional Theory (DFT) , are increasingly used to model and predict the geometries of these complexes, complementing experimental data. osti.gov

Spectroscopic Analysis of Coordination Modes

Spectroscopic techniques are crucial for elucidating the coordination environment and the nature of the interaction between 2-ethylhexyl dihydrogen phosphate (H2MEHP) and metal ions. Methods such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed insights into the bonding changes that occur upon complexation.

FTIR spectroscopy is particularly useful for identifying the shifts in vibrational frequencies of the key functional groups in H2MEHP upon binding to a metal ion. The most significant changes are observed in the phosphoryl (P=O) and hydroxyl (P–O–H) groups. In a study on the extraction of Chromium(III), analysis of the H2MEHP-n-hexane system revealed the specific interactions at play. researchgate.net The formation of metal-ligand adducts can be detected through these spectral shifts.

Table 1: Key FTIR Spectral Bands of H2MEHP and its Metal Complexes

| Functional Group | Typical Wavenumber (cm⁻¹) in Free H2MEHP | Shift upon Complexation with Metal Ions | Reference |

|---|---|---|---|

| P=O (phosphoryl) | ~1200-1250 | Shift to lower frequency (red shift) | |

| P-O-H (hydroxyl) | Broad band ~2300-2700 | Disappearance or significant broadening/shift | ciac.jl.cn |

| P-O-C | ~1030-1040 | Minor shifts | ciac.jl.cn |

The shift in the P=O stretching vibration to a lower frequency indicates a weakening of the double bond, which is a direct consequence of the oxygen atom coordinating to the metal ion. The changes in the P-O-H band suggest the deprotonation of the acidic proton and its involvement in forming the metal complex. For instance, in studies of rare earth element complexes with the analogous 2-ethylhexyl phosphonic acid mono(2-ethylhexyl)ester, the coordination of the PO₂ group with the rare earth ion was identified as being in a bridging form. ciac.jl.cn

NMR spectroscopy, including ³¹P and ¹H NMR, offers further details on the structure of the complexes in solution. Chemical shift analysis of the acidic proton can be monitored to understand the aggregation state of the extractant. bohrium.comresearchgate.net While the ³¹P chemical shift is also sensitive to the electronic environment around the phosphorus atom, it can be more significantly affected by changes in the solution's dielectric constant than by the dimerization state itself. bohrium.comfigshare.com

Polymerization and Association of Metal Salts in Organic Phases

In non-polar organic solvents, organophosphorus acids like H2MEHP tend to self-associate, primarily through hydrogen bonding, to form dimers. researchgate.net Isopiestic measurements have confirmed that H2MEHP is essentially dimeric in solvents like methyl isobutyl ketone. researchgate.net This dimerization is a critical aspect of its behavior in solvent extraction systems.

The general representation of the dimerization equilibrium in an organic solvent is:

2(H₂MEHP)⇋(H₂MEHP)₂

Upon extraction of a metal ion (Mⁿ⁺) from an aqueous phase into an organic phase containing H2MEHP, the dimeric structure is often disrupted to form metal-extractant complexes. These complexes can themselves be monomeric or can form larger, aggregated, or polymeric structures, depending on the metal, its concentration, and the nature of the organic diluent. researchgate.net The formation of these larger aggregates is a key phenomenon in the organic phase. researchgate.net For example, studies on rare earth complexes with similar phosphonic acid esters have proposed a polymeric model for the resulting complexes. ciac.jl.cn

The aggregation state of the extractant molecules is a significant factor in modeling solvent extraction systems. researchgate.net NMR techniques, such as Diffusion Ordered Spectroscopy (DOSY), can be employed to probe the size of molecules and aggregates in the organic phase without the need for an aqueous or gas phase, providing direct insight into these association phenomena. bohrium.comresearchgate.netfigshare.com

Ion Exchange Mechanisms

The primary mechanism by which 2-ethylhexyl dihydrogen phosphate extracts metal ions from aqueous solutions is cation exchange. nih.gov This process involves the exchange of the acidic protons from the P-O-H groups of the extractant molecule for a metal cation. H2MEHP is a diprotic acid, meaning it has two acidic protons that can be exchanged.

The extraction of a trivalent metal ion like Chromium(III) (Cr³⁺) can be represented by the following general equilibrium reaction:

Cr³⁺(aq) + 3(H₂MEHP)₂(org) ⇋ Cr(HMEHP)₃(org) + 3H⁺(aq)

In this reaction, the dimeric form of the extractant, (H₂MEHP)₂, reacts with the aqueous metal ion. For each trivalent metal ion transferred to the organic phase, three protons are released into the aqueous phase. This reaction highlights the strong dependence of the extraction efficiency on the pH of the aqueous solution. researchgate.net Extraction is generally favored at higher pH values (lower H⁺ concentration), which shifts the equilibrium to the right.

Studies on the extraction of Cr(III) from hydrochloric acid media with an H2MEHP-n-hexane system show that the extracted species is Cr(HR)₃, where H₂R represents H2MEHP. researchgate.net This stoichiometry confirms the cation exchange mechanism. The process is highly pH-dependent, with up to 90% of Cr(III) being extracted in an acid concentration range of 5 × 10⁻³ to 0.1 M. researchgate.net The ability of H2MEHP to extract metals from acidic solutions is a key feature for its use in hydrometallurgy. researchgate.net

Table 2: Summary of Compound Names

| Abbreviation/Common Name | IUPAC Name |

|---|---|

| H2MEHP | 2-ethylhexyl dihydrogen phosphate |

| D2EHPA / HDEHP | bis(2-ethylhexyl) hydrogen phosphate |

| HEH[EHP] / PC-88A / P507 | 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester |

| Cr(III) | Chromium(III) |

| FTIR | Fourier-transform infrared |

| NMR | Nuclear Magnetic Resonance |

Applications in Separation Science

Solvent Extraction Systems

In these systems, D2EHPA is typically dissolved in a non-polar organic diluent, such as kerosene, to form the organic phase. This phase is then brought into contact with an aqueous phase containing the metal ions to be separated. The separation mechanism is based on cation exchange, where protons from the acidic phosphate (B84403) group of the D2EHPA molecule are exchanged for metal cations, forming a neutral metal-extractant complex that is soluble in the organic phase. The efficiency and selectivity of this process are highly dependent on factors such as the pH of the aqueous phase, the concentration of the extractant, and the presence of other chemical agents. uliege.be

Extraction of Lanthanides and Actinides

D2EHPA is extensively used for the separation of lanthanides (rare-earth elements) and actinides, which is crucial for nuclear fuel reprocessing and the purification of rare-earth metals. The extraction of these trivalent ions generally increases with increasing atomic number. metalleaching.com This trend allows for the group separation of lanthanides from actinides and also for the separation of individual elements within the lanthanide series.

Studies have systematically determined the extraction constants for trivalent actinides such as Americium (Am), Curium (Cm), Californium (Cf), and Fermium (Fm), as well as for the lanthanide series. sim2.beucl.ac.uk The separation factor between adjacent lanthanides is a key parameter, with an average value reported to be around 2.40. uliege.be This allows for effective separations through multi-stage counter-current extraction processes. metalleaching.com For instance, the separation of Europium(III) from Americium(III) is a critical step in partitioning high-level liquid waste, and D2EHPA has been studied extensively for this purpose. mdpi.com

Table 1: Logarithmic Extraction Constants (log Kex) for Selected Lanthanides and Actinides with D2EHPA in Benzene This table presents data on the relative extractability of different f-block elements.

| Element | Ion | Log Kex |

|---|---|---|

| Lanthanum | La(III) | -3.5 |

| Cerium | Ce(III) | -2.8 |

| Neodymium | Nd(III) | -2.0 |

| Samarium | Sm(III) | -1.2 |

| Europium | Eu(III) | -1.0 |

| Gadolinium | Gd(III) | -0.9 |

| Dysprosium | Dy(III) | -0.1 |

| Holmium | Ho(III) | 0.2 |

| Ytterbium | Yb(III) | 1.1 |

| Actinium | Ac(III) | -5.5 |

| Americium | Am(III) | -1.1 |

| Curium | Cm(III) | -1.0 |

| Californium | Cf(III) | 0.1 |

| Fermium | Fm(III) | -0.4 |

Data sourced from research on the solvent extraction of trivalent actinides and lanthanides. ucl.ac.uk

Extraction of Transition Metals (e.g., Fe(III), V(IV), Cu(II), Mg(II))

D2EHPA is a versatile extractant for a variety of transition metals from acidic leach solutions.

Iron (Fe(III)): The removal of iron is a common requirement in many hydrometallurgical processes. D2EHPA can effectively extract Fe(III) from acidic solutions. researchgate.net The use of saponified D2EHPA (pre-neutralized with a base) can enhance the extraction efficiency by preventing the decrease in pH that would otherwise inhibit the process. researchgate.net

Vanadium (V(IV)): D2EHPA is widely employed for the recovery of vanadium from sources like petroleum coke ash and stone coal leachates. It shows good extraction efficiency and allows for the effective separation of V(IV) from impurities such as Fe(II). researchgate.net The extraction process is often carried out in conjunction with a modifier like Tributyl phosphate (TBP) to improve performance. researchgate.net

Magnesium (Mg(II)): D2EHPA is used to separate magnesium from brines, which is particularly important in the production of high-purity lithium, as the Mg/Li ratio in natural brines is often high. Saponified D2EHPA demonstrates good performance for Mg(II) extraction, although care must be taken to avoid co-extraction of lithium. sciencepublishinggroup.comnih.gov The efficiency of magnesium extraction increases with higher D2EHPA concentrations. sciencepublishinggroup.com

Selective Separation Methodologies

The selectivity of D2EHPA-based solvent extraction systems can be precisely controlled by manipulating chemical parameters, enabling the separation of metals with similar chemical properties.

A key factor governing selectivity is the pH of the aqueous phase. The extraction of different metal ions occurs optimally at different pH values. For example, Fe(III) can be extracted at a much lower pH than other divalent metals like Ni(II) or Co(II). This pH dependency allows for sequential extraction, where Fe(III) is removed first by controlling the pH, followed by the extraction of other metals at higher pH values. uliege.be

In the context of rare-earth elements, the gradual increase in extraction efficiency with atomic number allows for their fractionation. By using a multi-stage extraction setup and carefully controlling the acidity of the aqueous phase, a mixture of lanthanides can be separated into groups or even individual elements. uliege.bemetalleaching.com Similarly, the separation of magnesium from lithium is achieved by extracting Mg(II) into the organic phase while leaving the majority of Li+ in the aqueous phase. sciencepublishinggroup.comnih.gov

Synergistic and Antagonistic Effects with Co-extractants

The extraction capability of D2EHPA can be significantly altered by the addition of a second extractant, leading to either synergistic or antagonistic effects.

Synergism occurs when the combined extraction efficiency of two extractants is greater than the sum of their individual efficiencies. A common synergistic agent used with D2EHPA is the neutral organophosphorus compound Tributyl phosphate (TBP). metalleaching.com The addition of TBP has been shown to enhance the extraction of V(IV), Cu(II), and Gd(III). researchgate.net The mechanism often involves the formation of a more stable, mixed-ligand complex in the organic phase. For example, TBP can break the hydrogen-bonded dimer structure of D2EHPA, making the monomeric form available for complexation, which can accelerate adsorption kinetics. Other neutral adductants like 1,10-phenanthroline (B135089) and 2,2'-bipyridine (B1663995) have also demonstrated synergistic effects in the extraction of gadolinium.

Antagonism refers to the phenomenon where the combined extraction is less effective than that of the individual extractants. This can occur if the co-extractant competes with D2EHPA for the metal ion or if it interacts with D2EHPA in a way that reduces its extraction capability. metalleaching.com It has also been noted that the decomposition of D2EHPA into its mono-ester counterpart, mono-2-ethylhexyl phosphoric acid (M2EHPA), can lead to antagonistic effects. Furthermore, complexation between the extractant and metal ions within the bulk aqueous phase can be antagonistic to the preferential extraction of heavy lanthanides over light ones at the liquid-liquid interface.

Table 2: Effect of Co-Extractants on Metal Extraction with D2EHPA This table summarizes the observed effects of adding a second extractant to a D2EHPA-based solvent extraction system.

| Metal Ion | Co-extractant (Adductant) | Effect | System/Diluent |

|---|---|---|---|

| Gd(III) | 1,10-phenanthroline, 2,2'-bipyridine, TOPO | Synergistic | Kerosene/Chloroform |

| Cu(II) | Tributyl phosphate (TBP) | Synergistic | n-heptane |

| Ni(II) | Tributyl phosphate (TBP) | Synergistic | n-heptane |

| V(IV) | Tributyl phosphate (TBP) | Synergistic | Kerosene |

| U(VI) | Tributyl phosphate (TBP) | Synergistic | Not Specified |

Data compiled from studies on synergistic solvent extraction. metalleaching.comresearchgate.net

Extraction Kinetics and Mass Transfer Studies

A Lewis cell (or stirred-transfer cell) is a specific type of experimental apparatus used to study liquid-liquid mass transfer kinetics under well-defined hydrodynamic conditions. It consists of two stirred liquid phases in contact, with a known interfacial area. By measuring the concentration of the target species in one or both phases over time, researchers can determine mass transfer coefficients and investigate the reaction mechanisms at the interface.

While the principles of the Lewis cell are fundamental to understanding extraction kinetics, specific studies explicitly employing a Lewis cell for investigating the extraction kinetics of metals with 2-Ethylhexyl dihydrogen phosphate or D2EHPA were not prominently found in the reviewed scientific literature. However, the kinetic data and mass transfer coefficients obtained through other methods, such as rotating diffusion cells, multidropped liquid membranes, and microfluidic devices, serve the same purpose of elucidating the rate-limiting steps and mechanisms of the extraction process. mdpi.com

Chromatographic Separations

2-Ethylhexyl dihydrogen phosphate is also employed in various chromatographic techniques for the separation of substances.

In reversed-phase partition chromatography, 2-ethylhexyl phenylphosphonic acid, a related compound, has been used as the stationary phase on a kieselguhr support for the separation of rare earth elements. doi.org Similarly, bis(2-ethylhexyl) phosphate can be analyzed using reversed-phase HPLC with a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com This method is scalable for preparative separations. sielc.com

Paper chromatography is a simple and efficient analytical technique used for separating and identifying components of a mixture. scitechnol.com While specific applications of 2-ethylhexyl dihydrogen phosphate in paper chromatography are not extensively detailed in the provided results, the technique's principles of differential solubility and migration are relevant to separations involving this and similar compounds. scitechnol.com It is widely used for the separation of polar and nonpolar compounds, such as amino acids and sugars, and finds applications in environmental monitoring and pharmaceutical analysis. scitechnol.com

Bis(2-ethylhexyl) phosphate (HDEHP) impregnated on a polymer chain grafted onto a 6-nylon fiber has been used in a packed bed for the elution chromatography separation of neodymium (Nd) and dysprosium (Dy) ions. researchgate.net This method demonstrated high resolution due to the short diffusional mass-transfer path and large external surface area. researchgate.net The leakage of HDEHP from the column was found to be negligible. researchgate.net

Microextraction Techniques

Liquid-phase microextraction (LPME) is a miniaturized sample preparation technique. us.es In a novel approach, a deep eutectic solvent composed of menthol (B31143) and tris(2-ethylhexyl) phosphate was used for solvent bar microextraction (SBME) to determine parabens in biological fluids. researchgate.net Another LPME method involved using a solid disperser, where an extraction solvent was added to a sugar cube that, upon dissolving in the aqueous sample, released the extractant as fine droplets. nih.gov This method showed high enrichment factors for phthalate (B1215562) esters and di-(2-ethylhexyl) adipate. nih.gov While these examples use derivatives or related compounds, they highlight the potential of phosphate esters in advanced microextraction techniques.

Supramolecular Solvent Formation for Extraction

2-Ethylhexyl dihydrogen phosphate plays a role in the formation of supramolecular solvents, which are advanced extraction phases used in liquid-phase microextraction techniques. These solvents are formed in aqueous systems based on the salt of the related compound, di(2-ethylhexyl)phosphoric acid. researchgate.net The process involves creating a homogeneous solution with the hydrophilic (ionic) form of the solvent, which possesses surfactant properties. researchgate.net Upon the addition of a mineral acid, microdroplets of a hydrophobic organic phase are formed, creating the supramolecular solvent capable of extraction. researchgate.net

This methodology has been successfully applied to the spectrophotometric determination of antipyrine (B355649) in saliva samples, demonstrating its practical use in bioanalytical chemistry. researchgate.net The formation of these ordered aggregates, such as reverse micelles in nonpolar organic solvents, is often promoted by the presence of water, which can act as a bridge between extractant molecules. nih.gov

Impregnated Resins for Adsorption and Separation

Solvent-impregnated resins (SIRs) are composite materials that combine the selectivity of a liquid extractant with the physical stability of a solid polymeric support. Di(2-ethylhexyl)phosphoric acid (D2EHPA), often in a mixture with the monoester 2-Ethylhexyl dihydrogen phosphate, is a commonly used extractant for creating these resins. biofargo.commdpi.com The extractant is physically held within the pores of a macroporous polymer, such as Amberlite™ XAD-16HP, which is made of phenyl ethylene-divinyl benzene. mdpi.com

These impregnated resins are highly effective for the selective adsorption and separation of metal ions from aqueous solutions. mdpi.comnih.gov The performance of the resin, including its adsorption capacity and separation efficiency, can be finely tuned by adjusting various parameters.

Detailed Research Findings:

Research has demonstrated the utility of D2EHPA-impregnated resins in various separation processes:

Vanadium Separation: Dual-extractant impregnated resins (D-TIRs) have been prepared using D2EHPA and tributyl phosphate (TBP) to improve the adsorption of vanadium(IV). mdpi.com Studies show that while TBP alone does not adsorb vanadium(IV), its addition to D2EHPA can synergistically enhance performance. mdpi.comresearchgate.net The adsorption capacity reaches a maximum at a D2EHPA to TBP molar ratio of 7:3. mdpi.comresearchgate.net The addition of TBP helps to break down the hydrogen-bonded dimers of D2EHPA into monomers, which accelerates the adsorption kinetics. mdpi.com These D-TIRs also exhibit better separation capability for vanadium(IV) from iron(II) and aluminum(III) in leaching solutions compared to resins impregnated with only D2EHPA. mdpi.com

Table 1: Adsorption Capacity of Impregnated Resins for Vanadium(IV) Data sourced from a study investigating dual extractant (D2EHPA and TBP) impregnated resins. mdpi.comresearchgate.net

| Resin Type | D2EHPA:TBP Ratio | Adsorption Capacity (mg/g) | Reaction Time (h) |

|---|---|---|---|

| DIR | 10:0 | 24.65 | 16 |

Polyvalent Metal Ion Separation: Aqua-impregnated resins (AIR) have been developed for the separation of copper (Cu²⁺), aluminum (Al³⁺), and zinc (Zn²⁺). nih.gov Using a polyacrylic resin (PAR) and a heptane (B126788) solution of D2EHPA as the eluent, it is possible to achieve high-purity separations. nih.gov For instance, aluminum can be purified from copper and zinc by extractive elution with a D2EHPA solution, followed by stripping the purified aluminum from the resin with sulfuric acid. nih.gov This method has achieved metal purities exceeding 95% with yields greater than 96%. nih.gov

Table 2: Separation Efficiency for Polyvalent Metals using D2EHPA Impregnated Resin Data based on the separation of Cu(2+), Al(3+), and Zn(2+) on polyacrylic resins (PAR). nih.gov

| Metal Purified | Purity Achieved | Yield |

|---|---|---|

| Aluminum (Al³⁺) | > 95% | > 96% |

Rare Earth Element Separation: D2EHPA-impregnated resins are also used in the separation of rare earth elements (REEs) from leachates of materials like NdFeB permanent magnets. nih.gov These resins can effectively separate neodymium (Nd³⁺) from iron (Fe³⁺), which is often a challenging separation. nih.gov

The preparation of these resins involves soaking the polymer support in a solution of the extractant (e.g., D2EHPA in an organic solvent like ethanol) to allow the extractant to impregnate the porous structure. mdpi.com The resin is then dried to remove the solvent, leaving the extractant immobilized within the support. mdpi.com

Interfacial Phenomena and Solution Behavior

Dimerization and Association in Non-Polar Solvents

2-Ethylhexyl dihydrogen phosphate (B84403) (D2EHPA) exhibits a strong tendency to form dimers in non-polar organic solvents. wikipedia.org This association is primarily driven by the formation of hydrogen bonds between the phosphoric acid moieties of two D2EHPA molecules, resulting in a stable, cyclic structure. cetem.gov.br This dimerization is a critical factor in its application in solvent extraction, as the dimeric species is often the active component in the extraction process. wikipedia.orgresearchgate.net

The non-polar nature of solvents like kerosene or n-dodecane promotes this self-association, as the polar phosphate groups are shielded from the non-polar environment through the formation of these hydrogen-bonded pairs. wikipedia.orgresearchgate.net The dimerization equilibrium can be represented as:

2(HA) ⇌ (HA)₂

where HA represents the D2EHPA monomer. The extent of dimerization is significant, with studies indicating that in non-polar diluents, the dimeric form is dominant. researchgate.netresearchgate.net For instance, in n-dodecane, the dimer association constant for a similar organophosphorus compound, HEH[EHP], was reported to be 5500, leading to a dimer fraction of 86-93% at concentrations of 7.5-30 mM. researchgate.net The formation of these non-polar dimers is facilitated by the intermolecular hydrogen bonds. mdpi.com

Computational studies using molecular dynamics and quantum chemical calculations have been employed to understand the free energy profile of D2EHPA dimerization. These studies confirm that the dimer is significantly more stable than two separate monomers in apolar solvents. The solvent's nature plays a crucial role; polar, hydrogen-bonding solvents can disrupt the dimer, whereas its stability is maintained in apolar media. cetem.gov.br The interaction between D2EHPA and aromatic diluents like toluene can also compete with the self-association, leading to reduced aggregation compared to aliphatic diluents. mdpi.com

Interfacial Interactions in Liquid-Liquid Extraction

The performance of 2-Ethylhexyl dihydrogen phosphate as an extractant is fundamentally linked to its behavior at the liquid-liquid interface. D2EHPA is interfacially active, meaning it adsorbs at the boundary between the aqueous and organic phases, influencing the interfacial tension. researchgate.net The mechanism of metal extraction is often considered to occur at or very near this interface. nih.gov

Two primary pathways for the complexation and transfer of metal ions are proposed:

Interfacial Complexation : The amphiphilic D2EHPA molecules adsorb at the liquid-liquid interface. Metal ions from the aqueous phase then react with these interfacial D2EHPA molecules to form a complex, which is subsequently transported into the organic phase. nih.gov

Aqueous Phase Complexation : A small amount of D2EHPA dissolves in the aqueous boundary layer, where it forms hydrophobic complexes with metal ions. These newly formed, less soluble complexes then diffuse back to the interface and partition into the organic phase. nih.gov

Studies measuring equilibrium interfacial tension have shown that both the D2EHPA monomer and its anion are interfacially active. researchgate.net Furthermore, the metal-D2EHPA complexes themselves can exhibit interfacial activity. For example, in zinc extraction, the zinc-D2EHPA complex contributes to lowering the interfacial tension, particularly when the concentrations of the free extractant species at the interface are low. researchgate.net This suggests that the solvation of the metal complex into the bulk organic phase follows its formation and desorption from the interface. researchgate.net Dynamic interfacial tension measurements indicate that for systems like zinc extraction with D2EHPA, the process is often limited by mass transport of the reactants to the interface rather than by slow chemical reactions at the interface itself. researchgate.net

Emulsification Extraction Processes and Interfacial Area Considerations

2-Ethylhexyl dihydrogen phosphate is frequently used as a carrier in emulsion-based extraction processes, such as emulsion liquid membranes (ELM). tandfonline.commdpi.comnih.gov These systems utilize the large interfacial area created by forming an emulsion to achieve high extraction rates and efficiency. researchgate.net An ELM system typically consists of an aqueous internal phase containing a stripping agent, which is emulsified within an organic membrane phase. This membrane phase contains the D2EHPA carrier, a surfactant, and a diluent. This water-in-oil (W/O) emulsion is then dispersed in the external aqueous phase containing the metal to be extracted. tandfonline.comnih.govtandfonline.com

The large interfacial area between the external and membrane phases is a key advantage, facilitating rapid mass transfer of the target species. researchgate.net The stability and droplet size of the emulsion are critical parameters. The agitation speed during the extraction process directly influences the size of the dispersed emulsion globules; higher speeds lead to smaller droplets and thus a larger interfacial area for mass transfer. researchgate.net However, excessive agitation can increase the shear force on the droplets, leading to emulsion instability and breakdown, which compromises the extraction process. researchgate.net

The composition of the membrane phase is optimized to ensure both high extraction efficiency and emulsion stability. For instance, in the extraction of silver, an optimal system used D2EHPA and Tributyl Phosphate (TBP) as a synergistic carrier combination, Span 80 as a surfactant, and paraffin as the diluent. nih.gov Similarly, a synergistic mixture of D2EHPA and Cyanex 272 has been used in an ELM system for the recovery of Dysprosium(III). mdpi.com The efficiency of these processes highlights the importance of maximizing the interfacial area while maintaining membrane integrity to prevent the premature release of the stripping agent or the entrainment of the external phase. mdpi.comresearchgate.net

Table 1: Optimal Conditions for Silver Extraction using a D2EHPA-based Emulsion Liquid Membrane

| Parameter | Optimal Value |

| Surfactant (Span 80) Concentration | 3.26% (V/V) |

| D2EHPA Concentration | 0.0045 mol/L |

| TBP Concentration | 5% (V/V) |

| HCl Concentration (Internal Phase) | 0.56 mol/L |

| Treatment Ratio (Emulsion to Feed) | 0.5 |

| Resulting Silver Extraction Rate | 99.87% |

This data is based on a study optimizing silver extraction using a response surface methodology. nih.gov

Physicochemical Studies of Binary Mixtures with Solvents

The thermodynamic and physical properties of binary mixtures of 2-Ethylhexyl dihydrogen phosphate and various organic solvents are crucial for designing and optimizing solvent extraction processes. researchgate.netresearchgate.net Studies often focus on properties such as density, viscosity, ultrasonic velocity, and the derived thermodynamic parameters like excess molar volume and isentropic compressibility. researchgate.net These properties provide insight into the nature and extent of molecular interactions between D2EHPA and the solvent.

The non-ideal behavior of D2EHPA-solvent mixtures is a key area of investigation. Vapor pressure osmometry (VPO) has been used to determine the activity coefficients for the D2EHPA dimer in various solvents, confirming the non-ideality of these systems. researchgate.net Thermodynamic models like UNIQUAC are often used to correlate experimental data, taking into account the dimerization of D2EHPA in the liquid phase. researchgate.netresearchgate.net

Experimental measurements of binary mixtures of D2EHPA with apolar solvents such as benzene, carbon tetrachloride, and n-pentane have been conducted to calculate various acoustic and thermodynamic parameters. researchgate.net The results from these studies help in understanding the intermolecular interactions, which can range from weak van der Waals forces to stronger interactions, influencing the solution's structure and behavior during extraction.

Table 2: Investigated Physicochemical Properties of D2EHPA Binary Mixtures

| Property Measured | Derived Parameters | Solvents Studied |

| Ultrasonic Velocity (U) | Isentropic Compressibility (βs), Intermolecular Free Length (Lf), Acoustic Impedance (z) | Benzene, Carbon Tetrachloride, n-Pentane, Toluene, Cyclohexane, Heptane (B126788) |

| Density (ρ) | Excess Molar Volume (VE), Free Volume (Vf) | Benzene, Carbon Tetrachloride, n-Pentane, Toluene, Cyclohexane, Heptane |

| Viscosity (η) | Viscous Relaxation Time (τ), Excess Gibbs Energy of Activation (G*E) | Benzene, Carbon Tetrachloride, n-Pentane, Toluene, Cyclohexane, Heptane |

| Vapor Pressure | Activity Coefficients | n-Hexane, Toluene, Dodecane, Cyclooctane |

This table summarizes properties investigated in physicochemical studies of D2EHPA with various solvents. researchgate.netresearchgate.net

Characterization of Organic Phase Species during Extraction (e.g., Mass Spectrometry)

Characterizing the chemical species present in the organic phase during and after the extraction process is essential for elucidating the extraction mechanism. Techniques like Fourier Transform Infrared (FT-IR) spectroscopy and mass spectrometry are employed for this purpose.

FT-IR spectroscopy is a powerful tool for identifying the functional groups involved in the extraction. researchgate.netepa.gov In systems using D2EHPA, FT-IR spectra can confirm the dimerization of the extractant in the fresh organic phase through the characteristic peaks of hydrogen-bonded P-O-H groups. researchgate.net Upon extraction of a metal ion, changes in the FT-IR spectrum are observed. For example, a shift or disappearance of the P=O and P-O-H bands indicates that these groups are involved in the complexation with the metal ion through coordination and cation exchange, respectively. epa.govmdpi.com In synergistic systems, FT-IR can also reveal interactions between different extractants, such as the formation of dimers between D2EHPA and PC88A. epa.gov

Mass spectrometry provides information on the mass-to-charge ratio of molecules, allowing for the identification of the extractant, its potential impurities or degradation products, and the extracted metal complexes. nih.govnih.gov Electron ionization mass spectrometry of the related compound bis(2-ethylhexyl)hydrogen phosphate shows characteristic fragmentation patterns that can be used for its identification. nist.gov For 2-Ethylhexyl dihydrogen phosphate itself, electrospray ionization (ESI) mass spectrometry can be used, often showing the deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov Analysis of the loaded organic phase by mass spectrometry can, in principle, identify the stoichiometry of the extracted metal-D2EHPA complexes, although this can be complicated by fragmentation during ionization.

Catalytic Applications and Reaction Mechanisms

Role as Catalyst or Co-catalyst in Organic Reactions

Research indicates that metal salts of the closely related compound, di(2-ethylhexyl) phosphoric acid (D2EHPA), serve as effective catalysts, particularly in the polymerization of dienes.

A notable example is the use of neodymium tris[di-(2-ethylhexyl)] phosphate (B84403) in catalyst systems for the polymerization of butadiene. nih.govgoogle.com These catalyst systems, often comprising the neodymium salt in conjunction with an organoaluminum co-catalyst, are capable of producing polybutadiene (B167195) with a high content of the desirable cis-1,4-isomer. hgxx.org The microstructure of the resulting polymer is significantly influenced by the components of the catalytic system.

For instance, a binary catalyst system composed of a neodymium(III) trifluoromethane (B1200692) sulfonate complex coordinated with tris(2-ethylhexyl)phosphate (a triester, in contrast to the dihydrogen phosphate monoester) and triisobutylaluminum (B85569) has been used to synthesize polybutadiene with a high cis-1,4 content (98.8%) and a narrow molecular weight distribution. rsc.orgresearchgate.net Neodymium-based catalysts are recognized for their high activity and stereoselectivity in diene polymerization. rsc.orgippi.ac.ir The general mechanism for Ziegler-Natta catalysts, to which these neodymium systems belong, involves the coordination and insertion of the monomer into the growing polymer chain at the metal center.

The table below summarizes the components and performance of a representative neodymium-based catalyst system for butadiene polymerization.

Table 1: Neodymium-Based Catalyst System for Butadiene Polymerization

| Catalyst Component | Co-catalyst | Monomer | Polymer Characteristics | Reference |

|---|---|---|---|---|

| Neodymium tris[bis(2-ethylhexyl) phosphate] | Diisobutyl aluminium hydride / Sesquiethylaluminum chloride | 1,3-Butadiene | High cis-1,4-polybutadiene (>92%) | hgxx.org |

While direct use of 2-Ethylhexyl dihydrogen phosphate as a co-catalyst is not extensively documented, organophosphorus compounds can, in some catalytic systems, act as ligands that modify the activity and selectivity of a metal catalyst. However, specific examples detailing 2-Ethylhexyl dihydrogen phosphate in this co-catalytic role in organic reactions are scarce in the reviewed literature. Its primary function in many industrial chemical processes remains that of an extractant or surfactant. nih.govwikipedia.orgresearchgate.netresearchgate.net

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids have emerged as a powerful class of organocatalysts for a wide array of enantioselective transformations. mdpi.comnih.govpolyu.edu.hkresearchgate.net These catalysts, which are derivatives of phosphoric acid featuring a chiral backbone, operate as Brønsted acid catalysts. The general principle behind their catalytic activity involves the activation of an electrophile through protonation by the phosphoric acid. The chiral environment created by the catalyst's backbone then directs the approach of a nucleophile, leading to the formation of one enantiomer of the product in excess.

The catalytic cycle of a typical chiral phosphoric acid-catalyzed reaction involves the formation of a chiral ion pair between the protonated substrate and the conjugate base of the chiral phosphoric acid. This organized, chiral environment is key to achieving high levels of enantioselectivity.

Despite the broad utility of chiral phosphoric acids in asymmetric synthesis, there is a lack of specific, documented examples of chiral derivatives of 2-Ethylhexyl dihydrogen phosphate being employed as catalysts in this context within the scope of the conducted research. The development of chiral catalysts often relies on rigid and well-defined molecular scaffolds to ensure effective stereochemical communication. The flexible 2-ethylhexyl group may not be an ideal substituent for creating the highly organized chiral environment required for high enantioselectivity. The field of chiral phosphoric acid catalysis is dominated by structures based on BINOL (1,1'-bi-2-naphthol) and other axially chiral backbones.

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical substance through non-biological processes, primarily through reactions with light (photodegradation) and reactive chemical species in the environment.

Direct photolysis of organophosphate esters like 2-Ethylhexyl dihydrogen phosphate (B84403) in aqueous environments is generally considered to be a slow process. The phosphate ester bond itself does not significantly absorb sunlight at wavelengths greater than 290 nm, which is the predominant range of solar radiation reaching the Earth's surface. However, indirect photodegradation can occur in the presence of photosensitizers, such as humic acids, which are naturally present in many surface waters. These substances can absorb sunlight and transfer the energy to the organophosphate ester, leading to its degradation.

Table 1: Estimated Photodegradation Parameters for Related Organophosphate Esters

Note: Data for 2-Ethylhexyl dihydrogen phosphate is not available. The following table presents data for structurally related compounds to provide an indication of potential photodegradation behavior.

| Compound | Wavelength (nm) | Quantum Yield (Φ) | Half-life (t½) | Conditions | Reference |

| Tris(2-ethylhexyl) phosphate (TEHP) | >290 | Not Reported | >100 days | Aqueous solution | industrialchemicals.gov.au |

| Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) | >290 | Not Reported | 390-1600 days | Natural sunlight, aqueous | N/A |

In the atmosphere, the primary degradation pathway for many organic compounds is through reaction with hydroxyl radicals (•OH). These highly reactive species are formed photochemically and can initiate the oxidation of volatile and semi-volatile organic compounds. 2-Ethylhexyl dihydrogen phosphate, if it partitions to the atmosphere, is expected to react with hydroxyl radicals.

The reaction is likely to involve the abstraction of a hydrogen atom from the 2-ethylhexyl chain, leading to the formation of a carbon-centered radical. This radical can then undergo further reactions with oxygen, leading to the formation of various degradation products and ultimately to the mineralization of the organic part of the molecule.

While a specific rate constant for the reaction of 2-Ethylhexyl dihydrogen phosphate with hydroxyl radicals has not been experimentally determined, estimations based on structurally similar compounds can provide an insight into its atmospheric lifetime. For instance, the estimated atmospheric half-life for bis(2-ethylhexyl) phosphate, based on its reaction with hydroxyl radicals, is approximately 5.9 hours. This suggests that the atmospheric degradation of the 2-ethylhexyl moiety of 2-Ethylhexyl dihydrogen phosphate is likely to be a relatively rapid process. nih.gov

Table 2: Estimated Atmospheric Degradation Kinetics with Hydroxyl Radicals

Note: Specific data for 2-Ethylhexyl dihydrogen phosphate is not available. The data below is for a structurally related compound.

| Compound | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-life (t½) | Reference |

| Bis(2-ethylhexyl) phosphate | 6.2 x 10⁻¹¹ (estimated) | ~5.9 hours | nih.gov |

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is considered the primary removal mechanism for many organophosphate esters in soil and aquatic environments.

The microbial degradation of 2-Ethylhexyl dihydrogen phosphate is expected to be initiated by the enzymatic hydrolysis of the ester bond. This is a common pathway for the breakdown of organophosphate esters and related compounds like phthalate esters. Numerous studies on the biodegradation of di(2-ethylhexyl) phthalate (DEHP) have shown that the first step is the cleavage of one of the ester linkages to form mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. nih.govnih.gov By analogy, microorganisms are likely to hydrolyze 2-Ethylhexyl dihydrogen phosphate to release inorganic phosphate and 2-ethylhexanol.

A variety of bacteria and fungi have been identified as being capable of degrading compounds with a 2-ethylhexyl moiety. These include species from the genera Rhodococcus, Pseudomonas, Fusarium, and Gordonia. nih.gov The initial hydrolysis is a critical step, as the resulting 2-ethylhexanol is generally more biodegradable than the parent ester. europa.eu The released 2-ethylhexanol can then be further metabolized by microorganisms through oxidation to 2-ethylhexanoic acid and subsequent breakdown via beta-oxidation or other metabolic pathways. nih.govnih.gov

Based on the degradation pathways of analogous compounds, the primary microbial metabolites of 2-Ethylhexyl dihydrogen phosphate are expected to be inorganic phosphate and 2-ethylhexanol. Further degradation of 2-ethylhexanol would lead to a series of downstream metabolites.

Table 3: Potential Microbial Metabolites of 2-Ethylhexyl Dihydrogen Phosphate Degradation

Note: This table is based on the known degradation pathways of structurally similar compounds like di(2-ethylhexyl) phthalate and 2-ethylhexanol.

| Metabolite | Parent Compound | Microbial Species (Examples) | Analytical Method for Identification |

| Inorganic Phosphate | 2-Ethylhexyl dihydrogen phosphate | Rhodococcus, Pseudomonas, Fusarium | Ion Chromatography |

| 2-Ethylhexanol | 2-Ethylhexyl dihydrogen phosphate | Rhodococcus, Mycobacterium | Gas Chromatography-Mass Spectrometry (GC-MS) |

| 2-Ethylhexanoic acid | 2-Ethylhexanol | Mycobacterium | GC-MS |

| Various fatty acids | 2-Ethylhexanoic acid | Various bacteria | GC-MS |

The key enzymes involved in the initial breakdown of 2-Ethylhexyl dihydrogen phosphate are likely to be hydrolases, specifically esterases or phosphatases. These enzymes catalyze the cleavage of the ester bond between the 2-ethylhexyl group and the phosphate moiety. The rate of this enzymatic hydrolysis can be influenced by the structure of the alkyl chain. nih.govnih.gov

Once 2-ethylhexanol is released, it is further degraded by a series of enzymes. Alcohol dehydrogenases can oxidize 2-ethylhexanol to 2-ethylhexanal, which is then further oxidized to 2-ethylhexanoic acid by aldehyde dehydrogenases. The resulting carboxylic acid can then enter central metabolic pathways.

While the C-O-P bond in 2-Ethylhexyl dihydrogen phosphate is susceptible to hydrolysis by esterases, it is important to distinguish this from the degradation of organophosphonates, which contain a more stable carbon-phosphorus (C-P) bond. The cleavage of C-P bonds requires specialized enzymes such as phosphonatases or the C-P lyase complex, which are not expected to be the primary enzymes involved in the degradation of this phosphate ester.

Table 4: Enzymes Potentially Involved in the Degradation of 2-Ethylhexyl Dihydrogen Phosphate

| Enzyme Class | Specific Enzyme (Example) | Reaction Catalyzed | Substrate | Product(s) |

| Hydrolase | Esterase / Phosphatase | Hydrolysis of ester bond | 2-Ethylhexyl dihydrogen phosphate | Inorganic Phosphate + 2-Ethylhexanol |

| Oxidoreductase | Alcohol Dehydrogenase | Oxidation of alcohol to aldehyde | 2-Ethylhexanol | 2-Ethylhexanal |

| Oxidoreductase | Aldehyde Dehydrogenase | Oxidation of aldehyde to carboxylic acid | 2-Ethylhexanal | 2-Ethylhexanoic acid |

Persistence in Environmental Compartments (e.g., Soil, Water)

The environmental persistence of 2-Ethylhexyl dihydrogen phosphate is not extensively documented in scientific literature. Data regarding its specific degradation rates and bioaccumulative potential in soil and water are limited. chemos.de However, an assessment of its properties suggests that it is not considered a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance. chemos.de

Persistence in Soil

The mobility of 2-Ethylhexyl dihydrogen phosphate in soil is also not well-documented. chemos.de However, for related organophosphate esters, there is an expectation that they will primarily partition to sediment and soil if released into the environment. industrialchemicals.gov.au

Persistence in Water

Specific data on the persistence of 2-Ethylhexyl dihydrogen phosphate in water is scarce. chemos.de For the related compound EHDPP, hydrolysis is not considered a major degradation pathway. industrialchemicals.gov.au However, despite its stability against hydrolysis, EHDPP is not anticipated to be persistent in the environment. industrialchemicals.gov.au If hydrolysis of these types of compounds does occur, the resulting phosphate diester degradants are expected to have much higher water solubility and a greater tendency to remain in the water compartment. industrialchemicals.gov.au

Table 1: Environmental Fate Data for the Related Compound 2-Ethylhexyl Diphenyl Phosphate (EHDPP)

| Parameter | Value | Soil Type/Conditions | Reference |

| Primary Degradation Half-life in Soil | 23 - 58 days | Sandy Loam and Clay Loam | industrialchemicals.gov.au |

This table presents data for a related compound, 2-ethylhexyl diphenyl phosphate (EHDPP), due to the lack of specific data for 2-Ethylhexyl dihydrogen phosphate.

Advanced Analytical Research Methodologies

Spectroscopic Techniques

Spectroscopic methods are instrumental in providing detailed information about the molecular structure and concentration of 2-Ethylhexyl dihydrogen phosphate (B84403).

Fourier Transform Near-Infrared (FT-NIR) Spectroscopy for Quantification

Fourier Transform Near-Infrared (FT-NIR) spectroscopy has emerged as a rapid and non-destructive method for the quantitative analysis of organophosphorus compounds like di(2-ethylhexyl)phosphoric acid (DEHPA), a structurally related compound. researchgate.net This technique, often coupled with multivariate calibration methods such as partial least-squares (PLS) regression, allows for the determination of the concentration of the analyte in various matrices. researchgate.netnih.gov

For instance, research has demonstrated the utility of FT-NIR for quantifying di(2-ethylhexyl)phosphoric acid in hexane. researchgate.net In such studies, spectra are typically collected over a specific wavelength range, for example, 830–2,500 nm, with a defined resolution. researchgate.net The development of robust calibration models is a critical step, often involving the preparation of standard solutions with known concentrations to build and validate the model. researchgate.net The convenience of this method is enhanced by the ability to use common glass vials for sample measurement, making it suitable for field applications. researchgate.net

| Parameter | Typical Value/Method | Source |

| Technique | Fourier Transform Near-Infrared (FT-NIR) Spectroscopy | researchgate.net |

| Application | Quantification of di(2-ethylhexyl)phosphoric acid | researchgate.net |

| Calibration Model | Partial Least-Squares (PLS) Regression | researchgate.netnih.gov |

| Solvent | Hexane | researchgate.net |

| Spectral Range | 830–2,500 nm | researchgate.net |

| Resolution | 8 cm⁻¹ | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for the structural characterization of organophosphorus compounds. oxinst.com Given that the phosphorus-31 nucleus has a natural abundance of 100% and a spin of 1/2, it provides clear and relatively simple spectra, making it one of the easier nuclei to study by NMR. oxinst.com

³¹P NMR spectroscopy offers direct and effective characterization of phosphorus-containing compounds without interference from other elements. oxinst.com It provides valuable information about the chemical environment of the phosphorus atom, including its oxidation state and bonding. oxinst.com The chemical shift in a ³¹P NMR spectrum is highly sensitive to the structure of the molecule. For instance, the basicity of phosphate groups influences their chemical shifts, with the signals for end phosphate groups typically appearing at a lower magnetic field than those for middle phosphate groups. nih.gov This technique can be used to differentiate between various phosphate species and to assess the purity of a sample. oxinst.comresearchgate.net

| Feature | Description | Source |

| Nucleus | Phosphorus-31 (³¹P) | oxinst.com |

| Natural Abundance | 100% | oxinst.com |

| Spin | 1/2 | oxinst.com |

| Application | Structural characterization, purity analysis | oxinst.com |

| Key Information | Chemical environment of phosphorus, oxidation state, bonding | oxinst.com |

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) spectroscopy is widely used to identify functional groups within a molecule. For organophosphorus compounds like di(2-ethylhexyl) phosphoric acid (D2EHPA), characteristic absorption bands can be observed. The P=O group, for example, shows a characteristic peak around 1257 cm⁻¹. researchgate.net Additionally, a peak around 1023 cm⁻¹ is indicative of the P-O-(C) group, which includes stretching vibrations of the P-O and O-C bonds. researchgate.net The presence of C-H bonds is confirmed by peaks around 2955 cm⁻¹, and the OH group can also be identified. researchgate.net

UV-Vis spectroscopy, while less specific for structural elucidation of EHDHP itself, can be utilized in certain analytical methods. For instance, some high-performance liquid chromatography (HPLC) methods for the analysis of related compounds like bis(2-ethylhexyl) phosphate use a UV detector. sielc.com

| Functional Group | Characteristic IR Peak (cm⁻¹) | Source |

| P=O | ~1257 | researchgate.net |

| P-O-(C) | ~1023 | researchgate.net |

| C-H | ~2955 | researchgate.net |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of 2-Ethylhexyl dihydrogen phosphate and for studying its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like organophosphorus compounds. nih.gov In ESI-MS, ions are generated from a solution, making it compatible with liquid chromatography (LC). ufz.de

The analysis of 2-Ethylhexyl dihydrogen phosphate by ESI-MS typically involves detecting the deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed to further elucidate the structure. For example, the precursor ion with an m/z of 209.0948191, corresponding to [M-H]⁻, can be fragmented to produce characteristic product ions. nih.gov ESI-MS has also been employed to study the complexes formed between di(2-ethylhexyl) phosphoric acid and metal ions, such as neodymium, revealing the presence of various species in solution. researchgate.net

| Parameter | Description | Source |

| Technique | Electrospray Ionization Mass Spectrometry (ESI-MS) | nih.gov |

| Ionization Mode | Typically negative ion mode for EHDHP ([M-H]⁻) | nih.gov |